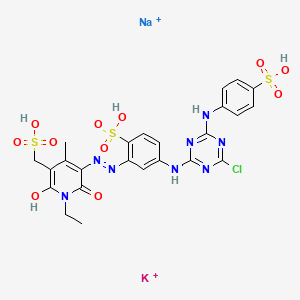

![molecular formula C24H31N3O3Si B1167132 Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- CAS No. 122430-79-9](/img/structure/B1167132.png)

Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar complex organic molecules often involves multi-step chemical processes, including reactions like azo-coupling, Mannich reaction, and oxidative aminocarbonylation, which are utilized to introduce functional groups or build the molecular framework. For instance, azo-coupling reactions have been used to synthesize 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol by reacting 3,5-dimethoxyphenol with 4-methoxy benzenediazonium tetrafluoroborate, illustrating the type of synthetic strategies that may be employed for similar compounds (Micheletti, Telese, & Boga, 2020).

Molecular Structure Analysis

Molecular docking and quantum chemical calculations, including DFT (Density Functional Theory) with specific basis set calculations, are pivotal for understanding the geometric optimization, vibrational spectra, and molecular parameters such as bond lengths and angles. These analyses provide insight into the molecular electrostatic potential (MEP), HOMO-LUMO gap, and intramolecular charge transfer which are crucial for predicting the chemical reactivity and stability of the molecule (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Chemical Reactions and Properties

The compound's chemical behavior, including its reactivity towards various reagents and conditions, can be predicted by studying similar molecules. For instance, the oxidation of related benzylphenols with silver oxide in alcoholic media, forming benzylic ethers and unusual dimers, shows how substituents and reaction conditions can significantly influence the product distribution and the structural complexity of the resulting compounds (Jurd & Wong, 1981).

Physical Properties Analysis

Physical properties, such as melting point, boiling point, solubility, and crystal structure, are essential for the practical handling of chemicals. These properties are determined through experimental methods and are critical for the compound's storage, manipulation, and application in further chemical processes. The crystal structure of similar compounds has been elucidated through X-ray crystallographic analysis, providing detailed information on the molecular and atomic arrangement (Wong & Jurd, 1984).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are fundamental characteristics that define how a compound can be utilized in chemical syntheses and industrial applications. Studies involving the synthesis of related compounds and their reactivity profiles provide valuable insights into the chemical behavior that can be expected from "Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)-" (Perangin-angin & Chairi, 2019).

科学的研究の応用

Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin

This review focused on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group and the hydride transfer mechanism in the reaction route. Such insights could be relevant to understanding the chemical behavior and applications of the compound , especially in lignin degradation or modification processes (Yokoyama, 2015).

Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs

This comprehensive review covers the biosources, bioactivities, and environmental implications of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. Understanding the natural occurrence and biological effects of such phenolic compounds can provide a foundation for exploring the bioactivities of related chemicals, including their potential toxicological and environmental impacts (Zhao et al., 2020).

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways

This review addresses the reaction pathways underlying the ABTS-based assay for antioxidant capacity, a method relevant to studying phenolic antioxidants. The findings can inform the antioxidant potential and mechanisms of phenolic compounds, suggesting possible applications in food science, pharmacology, and environmental chemistry (Ilyasov et al., 2020).

Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity

This review presents an overview of synthetic phenolic antioxidants (SPAs), including their detection in various environmental matrices and biological systems, exposure pathways, and associated toxicological concerns. Such a comprehensive examination offers insight into the environmental and health implications of phenolic compounds, guiding further research and regulatory considerations (Liu & Mabury, 2020).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)-' involves the protection of the hydroxyl group of phenol, followed by the alkylation of the protected phenol with 3-(ethenyldimethylsilyl)propyl chloride. The resulting intermediate is then reacted with 5-methoxy-2H-benzotriazole to form the desired compound.", "Starting Materials": [ "Phenol", "tert-Butyl chloride", "Sodium hydroxide", "3-(Ethenyldimethylsilyl)propyl chloride", "5-Methoxy-2H-benzotriazole", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Protection of phenol - Phenol is reacted with tert-butyl chloride and sodium hydroxide in chloroform to form tert-butyl phenol.", "Step 2: Alkylation of protected phenol - Tert-butyl phenol is reacted with 3-(ethenyldimethylsilyl)propyl chloride in the presence of sodium bicarbonate and anhydrous magnesium sulfate in chloroform to form the intermediate 2-(tert-butyl)-4-[3-(ethenyldimethylsilyl)propoxy]phenol.", "Step 3: Reaction with benzotriazole - The intermediate 2-(tert-butyl)-4-[3-(ethenyldimethylsilyl)propoxy]phenol is reacted with 5-methoxy-2H-benzotriazole in the presence of dimethylformamide to form the desired compound 'Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)-'." ] } | |

CAS番号 |

122430-79-9 |

分子式 |

C24H31N3O3Si |

分子量 |

437.6 g/mol |

InChI |

InChI=1S/C24H31N3O3Si/c1-16(2)15-31-11-7-10-30-18-12-19(24(3,4)5)23(28)22(14-18)27-25-20-9-8-17(29-6)13-21(20)26-27/h8-9,12-15,28H,7,10-11H2,1-6H3 |

SMILES |

CC(=C[Si]CCCOC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)OC)O)C(C)(C)C)C |

正規SMILES |

CC(=C[Si]CCCOC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)OC)O)C(C)(C)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

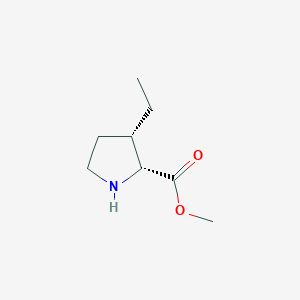

![furo[3,2-b]pyridin-3(2H)-one](/img/structure/B1167054.png)